An In-depth Technical Guide to Fmoc-Phe(2-Br)-OH: Structure, Properties, and Applications in Research
An In-depth Technical Guide to Fmoc-Phe(2-Br)-OH: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(2-Br)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine, is a halogenated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom at the ortho position of the phenylalanine side chain introduces unique steric and electronic properties, making it a valuable tool for medicinal chemists and researchers in drug discovery and chemical biology. The bromine substituent can modulate peptide conformation, enhance binding affinity, and serve as a handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to Fmoc-Phe(2-Br)-OH.
Chemical Structure and Properties
The chemical structure of Fmoc-Phe(2-Br)-OH features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of 2-bromo-L-phenylalanine. This base-labile protecting group is central to the widely used Fmoc-based solid-phase peptide synthesis strategy.
Chemical Structure:
Physicochemical Properties
A summary of the key quantitative data for Fmoc-Phe(2-Br)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 220497-47-2 | [1][2] |
| Molecular Formula | C24H20BrNO4 | [1] |
| Molecular Weight | 466.3 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 160 - 170 °C | [1] |
| Optical Rotation | [α]D20 = -67 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in DMF. | [3] |
Experimental Protocols
This section details the essential experimental methodologies for the synthesis of Fmoc-Phe(2-Br)-OH and its application in solid-phase peptide synthesis.
Synthesis of Fmoc-Phe(2-Br)-OH
The synthesis of Fmoc-Phe(2-Br)-OH is typically achieved through the reaction of 2-bromo-L-phenylalanine with Fmoc-Cl or Fmoc-OSu under basic conditions.
Materials:
-
2-bromo-L-phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Diethyl ether (Et2O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-bromo-L-phenylalanine in an aqueous solution of 10% sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Separately, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2-4 hours, and then at room temperature overnight.
-
After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to a pH of approximately 2 with cold 1N HCl.
-
A white precipitate of Fmoc-Phe(2-Br)-OH will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization if necessary.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(2-Br)-OH
The following is a general protocol for the incorporation of Fmoc-Phe(2-Br)-OH into a peptide chain using manual or automated solid-phase synthesis.
1. Resin Preparation and Swelling:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes before the first coupling step.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
Activation: Activate the carboxylic acid of Fmoc-Phe(2-Br)-OH using a coupling reagent. A common method is to pre-activate with a mixture of a uronium/aminium salt like HBTU or HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in DMF.[5][6]
-
Coupling: Add the activated Fmoc-Phe(2-Br)-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.[5][6]
-
After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
4. Repetition for Peptide Elongation:
-
Repeat the deprotection and coupling steps sequentially with the desired amino acids to elongate the peptide chain.
5. Cleavage and Deprotection of Side Chains:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove the peptide from the solid support and cleave any side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[7]
-
The reaction is typically carried out for 2-3 hours at room temperature.
-
After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and byproducts.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Fmoc-Phe(2-Br)-OH.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Drug Discovery Workflow using Fmoc-Phe(2-Br)-OH.
Applications in Research and Drug Development
The incorporation of 2-bromophenylalanine into peptides offers several strategic advantages in research and drug development:
-
Modulation of Biological Activity: The bulky and electron-withdrawing bromine atom can alter the conformation and electronic properties of a peptide, potentially leading to enhanced binding to biological targets or improved stability. Peptides containing modified phenylalanine residues have shown promise as antimicrobial and anticancer agents.[8]
-
Probing Protein-Protein Interactions: The unique properties of 2-bromophenylalanine can be used to probe the structure-activity relationships (SAR) of peptide-protein interactions.
-
Chemical Handle for Further Modification: The bromine atom serves as a versatile functional handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of diverse peptide libraries with novel functionalities.[1]
-
Development of Novel Therapeutics: The use of unnatural amino acids like 2-bromophenylalanine is a key strategy in the design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. Research has explored its use in developing agents for neurological disorders.[9]
Conclusion
Fmoc-Phe(2-Br)-OH is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique properties and the ability to serve as a platform for further chemical diversification make it a powerful tool for the design and synthesis of novel peptides with tailored biological activities. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this important amino acid derivative in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. kilobio.com [kilobio.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
